molecular formula C13H12ClN B15203504 2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole

2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole

Katalognummer: B15203504
Molekulargewicht: 217.69 g/mol
InChI-Schlüssel: CGHHYWCSYCDIEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed condensation and cyclization of 1-oxo-1,2,3,4,5,10-hexahydrocyclohepta[b]indole with 2-amino-5-chlorobenzophenone in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted indoles .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole involves its interaction with specific molecular targets. The chlorine atom and the indole ring system play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole is unique due to its partially saturated cyclohepta[b]indole ring system and the presence of a chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H12ClN

Molekulargewicht

217.69 g/mol

IUPAC-Name

2-chloro-5,8,9,10-tetrahydrocyclohepta[b]indole

InChI

InChI=1S/C13H12ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h3,5-8,15H,1-2,4H2

InChI-Schlüssel

CGHHYWCSYCDIEJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC2=C(C1)C3=C(N2)C=CC(=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.